

A Comprehensive Technical Guide to 3-Chloropivaloyl Chloride

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Compound of Interest

Compound Name: *3-Chloropivaloyl chloride*

Cat. No.: B1294922

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Introduction

3-Chloropivaloyl chloride, a reactive acyl chloride, is a pivotal building block in modern organic synthesis. Its unique structural features, including a sterically hindered quaternary carbon center and a reactive chloromethyl group, make it a valuable intermediate in the production of a wide array of fine chemicals. This technical guide provides an in-depth overview of **3-Chloropivaloyl chloride**, encompassing its chemical identity, physicochemical properties, detailed synthesis protocols, and its applications in the synthesis of pharmaceuticals and agrochemicals.

Chemical Identity and Synonyms

3-Chloropivaloyl chloride is systematically known as 3-chloro-2,2-dimethylpropanoyl chloride. It is also commonly referred to by several other names in commercial and academic literature. A comprehensive list of its synonyms and identifiers is provided below.

Identifier Type	Value
IUPAC Name	3-chloro-2,2-dimethylpropanoyl chloride
Common Synonyms	3-Chloro-2,2-dimethylpropionyl chloride[1][2] β-Chloropivaloyl chloride[3] 3-Chloropivalic chloride[4] Chloropivaloyl chloride[5][6] Propanoyl chloride, 3-chloro-2,2-dimethyl-[7][6]
CAS Number	4300-97-4[1][2][3][8]
EC Number	224-311-8[2][3]
Molecular Formula	C ₅ H ₈ Cl ₂ O[2][8]
Molecular Weight	155.02 g/mol [2]
InChI Key	MQZNDDUMJVSIMH-UHFFFAOYSA-N[3]
SMILES	CC(C)(CCl)C(=O)Cl[3]

Physicochemical Properties

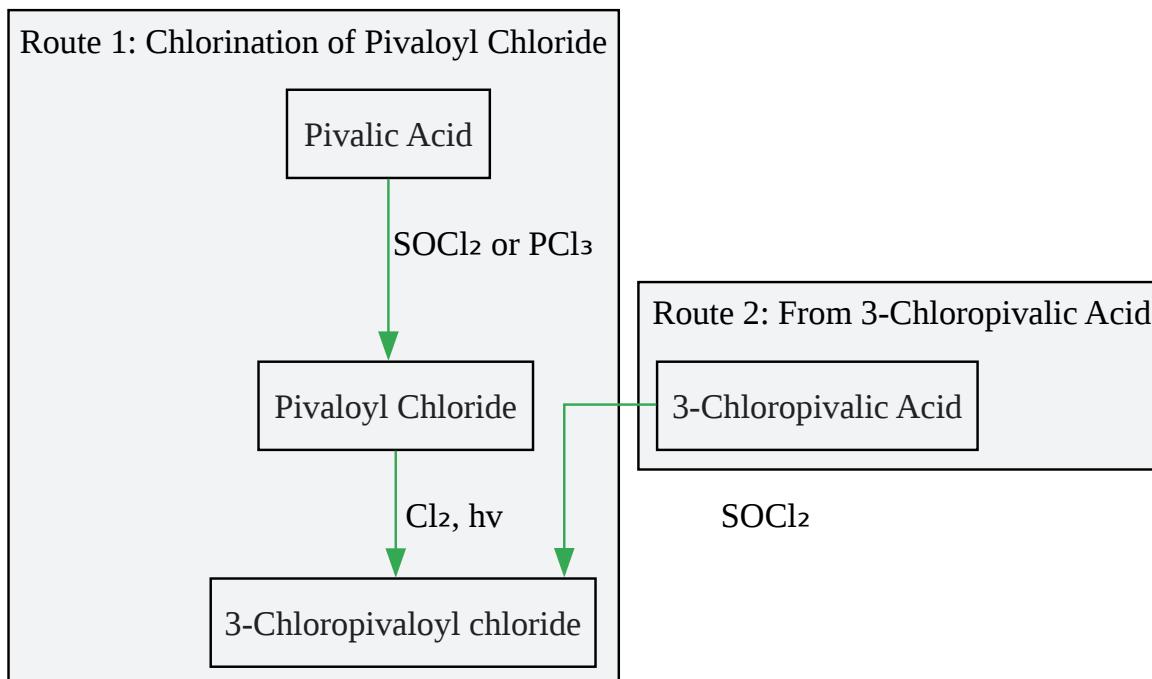
A summary of the key physical and chemical properties of **3-Chloropivaloyl chloride** is presented in the table below. This data is essential for its safe handling, storage, and use in experimental settings.

Property	Value
Appearance	Colorless to light yellow or light red clear liquid[1][6]
Boiling Point	85-86 °C at 60 mmHg[2][3]
Density	1.199 g/mL at 25 °C[3]
Refractive Index	n _{20/D} 1.453[3]
Flash Point	63 °C (145.4 °F) - closed cup[3]
Water Solubility	Reacts with water[2]

Synthesis of 3-Chloropivaloyl Chloride

The industrial synthesis of **3-Chloropivaloyl chloride** can be achieved through several routes. Below are detailed experimental protocols for two common methods.

Synthesis Pathway Overview



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Caption: Synthetic routes to **3-Chloropivaloyl chloride**.

Experimental Protocol 1: Synthesis from Pivalic Acid via Pivaloyl Chloride

This two-step process involves the initial conversion of pivalic acid to pivaloyl chloride, followed by free-radical chlorination.

Step 1: Preparation of Pivaloyl Chloride from Pivalic Acid

- Materials: Pivalic acid, thionyl chloride (SOCl_2).
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl , place pivalic acid (1.0 eq).
 - Slowly add thionyl chloride (1.2 eq) to the flask at room temperature with stirring.
 - After the initial vigorous reaction subsides, heat the mixture to reflux (approximately 80 °C) for 2-3 hours until the evolution of HCl gas ceases.
 - The crude pivaloyl chloride can be purified by fractional distillation.

Step 2: Photochlorination of Pivaloyl Chloride

- Materials: Pivaloyl chloride, chlorine gas (Cl_2).
- Procedure:
 - Charge a suitable photoreactor with the purified pivaloyl chloride from Step 1.
 - Heat the pivaloyl chloride to 100-115 °C.[1]
 - Introduce chlorine gas slowly into the reactor while irradiating with a UV lamp.

- Monitor the reaction progress by gas chromatography (GC) until the desired conversion to **3-Chloropivaloyl chloride** is achieved.
- The reaction mixture is then subjected to vacuum distillation to isolate the pure **3-Chloropivaloyl chloride**.^[1]

Experimental Protocol 2: Synthesis from 3-Chloropivalic Acid

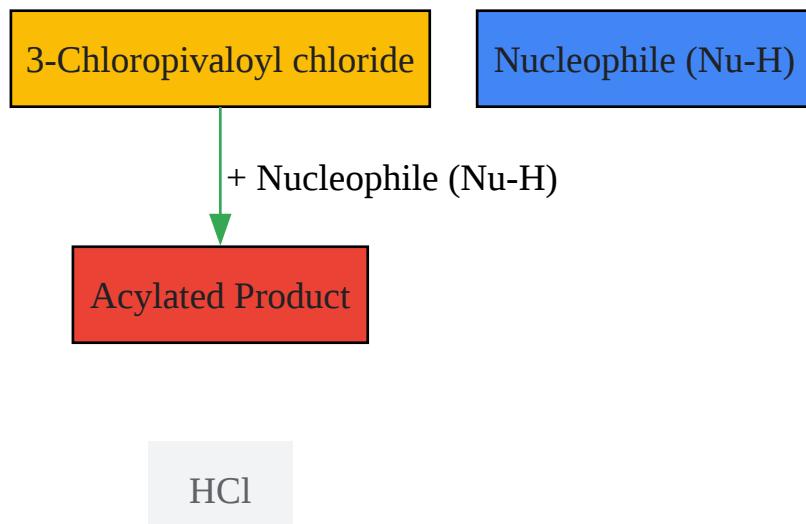
This method provides a more direct route to the target compound.

- Materials: 3-Chloropivalic acid, thionyl chloride (SOCl_2).
- Procedure:
 - In a flask equipped with a reflux condenser and a gas trap, combine 3-chloropivalic acid (1.0 eq) and thionyl chloride (1.5 eq).
 - Heat the reaction mixture to reflux for 2-4 hours.
 - After the reaction is complete, remove the excess thionyl chloride by distillation.
 - The resulting crude **3-Chloropivaloyl chloride** is then purified by vacuum distillation.

Applications in Organic Synthesis

3-Chloropivaloyl chloride is a versatile reagent, primarily used as an acylating agent in various organic transformations.

General Reaction Scheme



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Caption: General acylation reaction using **3-Chloropivaloyl chloride**.

Synthesis of Amides

3-Chloropivaloyl chloride reacts readily with primary and secondary amines to form the corresponding N-substituted amides.

- General Protocol:
 - Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an inert aprotic solvent (e.g., dichloromethane, THF) in a reaction flask.
 - Cool the mixture to 0 °C in an ice bath.
 - Slowly add a solution of **3-Chloropivaloyl chloride** (1.05 eq) in the same solvent to the cooled amine solution with vigorous stirring.
 - Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
 - Upon completion, the reaction is quenched with water. The organic layer is separated, washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

- The solvent is removed under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

Synthesis of Esters

The reaction of **3-Chloropivaloyl chloride** with alcohols, in the presence of a base, yields the corresponding esters.

- General Protocol:
 - To a stirred solution of the alcohol (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.2 eq) in a dry, inert solvent such as dichloromethane or diethyl ether, cool the mixture to 0 °C.
 - Add **3-Chloropivaloyl chloride** (1.1 eq) dropwise to the solution.
 - Allow the reaction mixture to stir at room temperature for 2-6 hours.
 - The reaction is then diluted with the solvent and washed sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.
 - The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
 - The residue is purified by column chromatography on silica gel to afford the desired ester.

Friedel-Crafts Acylation

3-Chloropivaloyl chloride can be used to introduce the 3-chloropivaloyl group onto an aromatic ring via a Friedel-Crafts acylation reaction.

- General Protocol:
 - To a suspension of a Lewis acid catalyst, such as anhydrous aluminum chloride ($AlCl_3$, 1.2 eq), in a dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add **3-Chloropivaloyl chloride** (1.1 eq) dropwise.
 - Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.

- Add the aromatic substrate (1.0 eq) to the mixture, either neat or as a solution in the reaction solvent, while maintaining the temperature at 0 °C.
- The reaction is then allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC or GC).
- The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl.
- The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried and concentrated.
- The product, an aromatic ketone, is purified by recrystallization or column chromatography.

Applications in Agrochemicals and Pharmaceuticals

3-Chloropivaloyl chloride serves as a key intermediate in the synthesis of various commercial products.

- Agrochemicals: It is a crucial precursor for the herbicide isoxadifen-ethyl.^[1] This safener is used to protect crops from the phytotoxic effects of certain herbicides.
- Pharmaceuticals: While specific examples with detailed public-domain synthetic protocols are proprietary, its structural motif is of interest in medicinal chemistry for the synthesis of complex molecules with potential biological activity.

Safety and Handling

3-Chloropivaloyl chloride is a corrosive and toxic compound. It is sensitive to moisture and reacts with water to release hydrochloric acid. It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials such as water, alcohols, and strong bases.

This guide is intended for use by qualified professionals. Always consult the Safety Data Sheet (SDS) before handling this chemical.

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